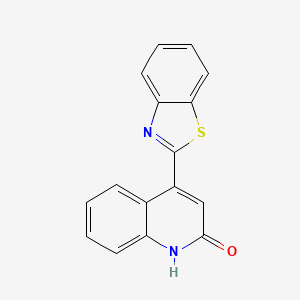

4-(1,3-benzothiazol-2-yl)quinolin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,3-Benzothiazol-2-yl)quinolin-2-ol is a heterocyclic compound that combines the structural features of benzothiazole and quinoline.

準備方法

The synthesis of 4-(1,3-benzothiazol-2-yl)quinolin-2-ol typically involves the condensation of 2-aminobenzothiazole with 2-hydroxyquinoline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

4-(1,3-Benzothiazol-2-yl)quinolin-2-ol undergoes various chemical reactions, including:

科学的研究の応用

Chemical Synthesis and Research Applications

4-(1,3-benzothiazol-2-yl)quinolin-2-ol serves as a versatile building block in organic synthesis. It is utilized for the development of more complex heterocyclic compounds and as a ligand in coordination chemistry. The compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form quinolin-2-one derivatives.

- Reduction : Reduction reactions yield reduced quinoline derivatives.

- Substitution : Nucleophilic substitution allows for the synthesis of halogenated derivatives.

These reactions are fundamental in creating new materials with tailored properties for specific applications in research and industry.

The compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry. Its potential uses include:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, which can be harnessed in developing new antibiotics.

- Antiviral Properties : Research indicates that it may inhibit viral replication, presenting opportunities for antiviral drug development.

- Anticancer Effects : Preliminary studies suggest that this compound can inhibit cancer cell proliferation, indicating its potential as an anticancer agent.

Case Study: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various derivatives of quinoline compounds against cancer cell lines. The results indicated that certain derivatives exhibited GI50 values significantly lower than those of established drugs like erlotinib, showcasing their potential as multi-target inhibitors for cancer treatment .

Medicinal Applications

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its mechanism of action involves interaction with specific molecular targets within biological systems. For instance:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical in disease pathways, leading to therapeutic effects.

Industrial Applications

In addition to its biological significance, this compound is utilized in the development of new materials:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.

- Luminescent Materials : The compound's fluorescence characteristics are exploited in creating luminescent probes for various applications.

作用機序

The mechanism of action of 4-(1,3-benzothiazol-2-yl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

4-(1,3-Benzothiazol-2-yl)quinolin-2-ol can be compared with other similar compounds, such as:

2-(1,3-Benzothiazol-2-yl)quinoline: Similar in structure but lacks the hydroxyl group at the 2-position of the quinoline ring.

4-(1,3-Benzothiazol-2-yl)quinoline: Similar in structure but lacks the hydroxyl group at the 2-position of the quinoline ring.

2-(1,3-Benzothiazol-2-yl)quinolin-4-ol: Similar in structure but has the hydroxyl group at the 4-position of the quinoline ring.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

生物活性

4-(1,3-benzothiazol-2-yl)quinolin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits potential as an antimicrobial agent, inhibiting the growth of various pathogens.

- Anticancer Properties : Demonstrates antiproliferative effects against several cancer cell lines.

- Antiviral Effects : Shows promise in inhibiting viral replication.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes such as topoisomerases, which are critical for DNA replication and transcription.

- Induction of Apoptosis : It activates apoptotic pathways by upregulating caspases and downregulating anti-apoptotic proteins like Bcl-2, leading to programmed cell death in cancer cells .

Research Findings

Recent studies have provided insights into the compound's biological efficacy:

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The compound exhibited significant growth inhibition with GI50 values indicating effective concentrations needed to reduce cell viability by 50%:

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| This compound | 28 | PC-3 |

| This compound | 37 | MDA-MB-231 |

The results indicated that the compound's cytotoxicity was concentration-dependent, with notable reductions in cell viability at higher concentrations .

Antimicrobial Activity

Research has shown that benzothiazole derivatives, including this compound, possess antibacterial properties. The minimum inhibitory concentration (MIC) values demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Salmonella typhimurium | 25–50 |

| Klebsiella pneumoniae | 25–50 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

- Anticancer Study : A recent investigation into the effects of this compound on MDA-MB-231 cells revealed that treatment led to a significant decrease in cell viability. The study utilized MTS assays to quantify cell survival after exposure to varying concentrations of the compound over a 72-hour period .

- Antimicrobial Evaluation : In another study focused on antimicrobial activity, the compound was tested against several pathogens. The results indicated that it inhibited bacterial growth effectively, suggesting its potential as an alternative treatment for infections resistant to conventional antibiotics .

特性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c19-15-9-11(10-5-1-2-6-12(10)17-15)16-18-13-7-3-4-8-14(13)20-16/h1-9H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYXWJOXXPNKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。